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molecular formula C9H10O4 B1676491 Methyl vanillate CAS No. 3943-74-6

Methyl vanillate

Cat. No. B1676491
M. Wt: 182.17 g/mol
InChI Key: BVWTXUYLKBHMOX-UHFFFAOYSA-N
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Patent
US08604214B2

Procedure details

To a solution of 4-hydroxy-3-methoxybenzoic acid (0.1 g, 0.59 mmol) in 10 mL of methanol was added 0.3 mL of conc. sulfuric acid, and refluxed overnight. The pH of the solution was shifted into an alkaline zone by addition of 5% aqueous NaHCO3 solution. Following extraction with EtOAc, the extract was washed with a saturated NaCl aqueous solution. It was dried over MgSO4 and the solvent was removed by concentration under reduced pressure to afford the compound 9 (0.107 g, 98%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].S(=O)(=O)(O)O.[C:18]([O-])(O)=O.[Na+]>CO>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:18])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)OC
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extraction with EtOAc
WASH
Type
WASH
Details
the extract was washed with a saturated NaCl aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.107 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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